Astragaloside I
Overview
Description
Astragaloside I is a triterpenoid saponin that is cycloastragenol glycosylated at positions 3 and 6 by 2,3-di-O-acetyl-beta-D-xylosyl and beta-D-glucosyl residues respectively . It has a role as a plant metabolite and is a monosaccharide derivative, a beta-D-glucoside, a member of oxolanes and a pentacyclic triterpenoid . It is functionally related to a cycloastragenol .
Synthesis Analysis
The synthesis of Astragaloside I involves several genes including AmIDI, AmAACT, AmHMGS, AmHMGR, AmMK, AmPMK, AmMVD, AmFPS, AmSE, and AmCAS . Biotechnological methods have been used to increase the efficiency of Astragaloside I production .Molecular Structure Analysis
Astragaloside I has a molecular formula of C45H72O16 and a molecular weight of 869.0 g/mol . Its structure is complex, involving a pentacyclic triterpenoid core glycosylated at positions 3 and 6 .Chemical Reactions Analysis
Astragaloside I has been shown to have various effects on cellular processes. For instance, it has been shown to increase the expression of nuclear factor E2-related factor (Nrf2), which promotes glutathione production in the liver, and decrease the levels of reactive oxygen species (ROS), resulting in the inhibition of hepatic stellate cell (HSC) activation .Physical And Chemical Properties Analysis
Astragaloside I appears as a white-beige powder . It has a solubility of 50 mg/mL in DMSO, but is insoluble in water .Scientific Research Applications
Astragaloside I is a compound extracted from the Chinese medicinal herb Astragali . It’s a tetracyclic triterpenoid saponin and is one of the main active components of Astragali . Here are some of its known applications:
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Cardiovascular System
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Immune System
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Respiratory System
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Hepatic System
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Anti-Inflammatory Effects
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Antioxidative Stress
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Neuroprotective Effects
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Antifibrotic Effects
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Antitumor Effects
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Anticancer Effects
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Immunostimulant Effects
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Antibacterial Effects
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Heart Failure Treatment
Future Directions
properties
IUPAC Name |
[(2S,3R,4S,5R)-3-acetyloxy-5-hydroxy-2-[[(1R,3R,6S,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-12,16-dimethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-4-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H68O16/c1-20(45)54-33-25(48)18-53-37(34(33)55-21(2)46)56-22-8-11-42-19-43(42)13-12-39(5)35(41(7)10-9-29(59-41)38(3,4)52)24(47)16-40(39,6)28(43)15-26(23(42)14-22)57-36-32(51)31(50)30(49)27(17-44)58-36/h22-37,44,47-52H,8-19H2,1-7H3/t22-,23?,24-,25+,26-,27+,28-,29-,30+,31-,32+,33-,34+,35-,36+,37-,39+,40-,41+,42+,43+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPDDYORNLOZID-ZHIISFHXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(COC(C1OC(=O)C)OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H](CO[C@H]([C@@H]1OC(=O)C)O[C@H]2CC[C@]34C[C@@]35CC[C@@]6([C@H]([C@H](C[C@]6([C@@H]5C[C@@H](C4C2)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)[C@]8(CC[C@H](O8)C(C)(C)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H68O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
841.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 51346122 |
Citations
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